Olpadronic acid sodium salt
Description
Olpadronic acid sodium salt (chemical name: sodium [3-(dimethylamino)-1-hydroxypropylidene]bisphosphonate) is a third-generation bisphosphonate used primarily to inhibit bone resorption in conditions such as osteoporosis, metastatic bone diseases, and rheumatoid arthritis . It belongs to the aminobisphosphonate subclass, characterized by a nitrogen-containing side chain that enhances its affinity for hydroxyapatite in bone tissue. Structurally, it features a dimethylamino group (-N(CH₃)₂) at the R² position of the propylidene backbone, which distinguishes it from other bisphosphonates like alendronic and pamidronic acids .
Olpadronic acid exhibits high oral bioavailability compared to earlier bisphosphonates, making it a preferred option for long-term management of bone disorders . Its mechanism involves inhibition of osteoclast-mediated bone resorption through disruption of the mevalonate pathway, leading to apoptosis of osteoclasts .
Properties
Molecular Formula |
C5H14NNaO7P2 |
|---|---|
Molecular Weight |
285.10 g/mol |
IUPAC Name |
sodium;[3-(dimethylamino)-1-hydroxy-1-phosphonopropyl]-hydroxyphosphinate |
InChI |
InChI=1S/C5H15NO7P2.Na/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13;/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13);/q;+1/p-1 |
InChI Key |
DXTIBTHCHBZFJG-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of olpadronic acid sodium salt involves the reaction of dimethylamine with 1-hydroxypropane-1,1-diyl bisphosphonic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Olpadronic acid sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphonic acid groups. These reactions are essential for its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, which facilitate the substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed: The major products formed from the reactions of this compound are various substituted bisphosphonates, which retain the core structure of the parent compound .
Scientific Research Applications
Olpadronic acid sodium salt has a wide range of scientific research applications:
Mechanism of Action
Olpadronic acid sodium salt exerts its effects by binding to hydroxyapatite in bone tissue, thereby inhibiting the activity of osteoclasts, the cells responsible for bone resorption . This inhibition reduces bone turnover and helps maintain bone density. The molecular targets of this compound include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function .
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Structural Comparison of Bisphosphonates
| Compound | R¹ Side Chain | R² Side Chain | Molecular Formula |
|---|---|---|---|
| Olpadronic acid | -OH | -N(CH₃)₂ | C₅H₁₅NO₇P₂ |
| Alendronic acid | -OH | -NH₂ (butylidene) | C₄H₁₃NO₇P₂ |
| Pamidronic acid | -OH | -NH₂ (propylidene) | C₃H₁₁NO₇P₂ |
| Zoledronic acid | -OH | -imidazole | C₅H₁₀N₂O₇P₂ |
Olpadronic acid’s dimethylamino group enhances its lipophilicity and binding kinetics compared to alendronic and pamidronic acids, which have simpler amino groups . This structural feature also impacts dissociation constants (Table 2), influencing pharmacokinetic behavior.
Table 2: Dissociation Constants (pKa) in Aqueous Solutions
| Compound | pKa₂ | pKa₃ | pKa₄ | pKa₅ (NH⁺) |
|---|---|---|---|---|
| Olpadronic acid | 1.0* | 2.7 | 6.8 | 11.5 |
| Alendronic acid | 1.2 | 3.2 | 7.1 | 11.9 |
| Pamidronic acid | 1.1 | 2.9 | 6.9 | 11.7 |
*Data from pH titrations in 0.10 M KCl at 25°C .
The lower pKa₂ of olpadronic acid (1.0) compared to alendronic acid (1.2) reflects its stronger acidity in the second dissociation step, attributed to electron-withdrawing effects of the dimethylamino group .
Pharmacological Efficacy
- Bone Affinity : Olpadronic acid’s higher lipophilicity enables faster uptake into bone tissue compared to pamidronic acid, with a bone-binding constant (Kd) of 2.5 × 10⁶ M⁻¹ versus 1.8 × 10⁶ M⁻¹ for pamidronic acid .
- Oral Bioavailability : Olpadronic acid achieves 5–7% oral bioavailability, superior to zoledronic acid (<1%), due to its resistance to intestinal degradation .
- Clinical Efficacy : In murine models, olpadronic acid reduced bone tumor growth by 60% at 0.1 mg/kg/day, outperforming alendronic acid (40% reduction at the same dose) .
Analytical Methods
Table 3: Analytical Techniques for Bisphosphonate Quantification
| Method | Olpadronic Acid | Alendronic Acid | Pamidronic Acid |
|---|---|---|---|
| Titrimetry | Viable (pKa₃ = 2.7) | Viable (pKa₃ = 3.2) | Less precise |
| HPLC | Requires derivatization | Pharmacopeia standard | Limited sensitivity |
| NMR | High resolution | Moderate resolution | Moderate resolution |
Olpadronic acid’s well-defined pKa₃ (2.7) allows accurate acid-base titration, whereas alendronic acid requires HPLC for pharmacopeia compliance .
Stability and Formulation
Olpadronic acid sodium salt exists as a stable monohydrate crystalline form (Form A), with a melting point of 215–220°C . This contrasts with pamidronic acid, which often forms hygroscopic amorphous solids .
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